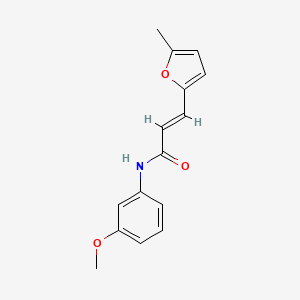

(2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

Description

(2E)-N-(3-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a synthetic enamide derivative characterized by a propenamide backbone linking a 3-methoxyphenylamine moiety to a 5-methylfuran-2-yl group. This compound belongs to the broader class of N-arylcinnamamides, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The methoxy group at the meta position of the phenyl ring and the methyl-substituted furan side chain contribute to its unique electronic and lipophilic properties, which influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-11-6-7-13(19-11)8-9-15(17)16-12-4-3-5-14(10-12)18-2/h3-10H,1-2H3,(H,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVVOPFDBZXUPH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- IUPAC Name : (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

- Chemical Structure : The compound features a conjugated double bond system and functional groups that may influence its biological interactions.

Synthesis

The synthesis of (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide typically involves a condensation reaction between 3-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde, facilitated by a base such as sodium hydroxide. This method allows for the formation of the desired enamide structure under mild conditions.

Antimicrobial Properties

Research indicates that compounds similar to (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exhibit significant antimicrobial activity. For example, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Preliminary studies suggest that (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory conditions .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle progression and promote programmed cell death through various signaling pathways .

The biological effects of (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Signal Transduction Modulation : It has been shown to influence signaling pathways related to inflammation and apoptosis, which are critical in cancer biology.

Study on Antimicrobial Activity

A study conducted on analogs of (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effectiveness at low concentrations .

Research on Antioxidant Properties

In vitro assays measuring the DPPH radical scavenging activity revealed that this compound exhibits potent antioxidant effects comparable to established antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key properties:

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- IUPAC Name : (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide

The structure features a conjugated system that may contribute to its biological activity, particularly in interactions with various biological targets.

Research indicates that (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, indicating potential for development as an anticancer agent.

- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, suggesting its potential use in developing new antibiotics.

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease processes, disrupting their normal function.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against specific bacteria | Microbial Drug Resistance Journal |

| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound. Findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics and highlights the need for further exploration of its mechanisms of action.

Synthesis and Retrosynthesis Analysis

The synthesis of (2E)-N-(3-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide can be achieved through several synthetic routes. Utilizing modern retrosynthesis analysis tools can streamline the process by identifying feasible synthetic pathways based on existing chemical reactions and literature.

| Synthetic Route | Description |

|---|---|

| Route 1 | Condensation of 3-methoxybenzaldehyde with furan derivative followed by amidation. |

| Route 2 | Direct coupling of substituted phenyl and furan derivatives with subsequent functionalization. |

Comparison with Similar Compounds

Impact of Electron-Withdrawing Groups

- Trifluoromethyl (CF₃) Substitution : Compounds with CF₃ groups on the aryl ring (e.g., 3,5-bis(CF₃)phenyl) exhibit enhanced antimicrobial potency due to increased lipophilicity and electron-withdrawing effects, which improve membrane penetration and target binding .

- Chlorine (Cl) Substitution : 4-Chlorophenyl analogs (e.g., N-(3-methoxyphenyl)-4-chlorocinnamide) show strong TRPV1 antagonism, suggesting halogenated aryl groups optimize receptor affinity .

Role of Methoxy and Furan Substituents

- Methoxy (OMe) Groups : The 3-methoxyphenyl moiety in the target compound may reduce cytotoxicity compared to CF₃-substituted analogs but could limit antimicrobial efficacy due to lower lipophilicity .

- However, furan-containing analogs (e.g., CAS 6302-39-2) lack explicit activity data, necessitating further study .

ADMET Considerations

- Lipophilicity : CF₃ and Cl substituents increase logP values, correlating with higher antimicrobial activity but possible toxicity risks. The target compound’s logP is likely intermediate, favoring safer profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.